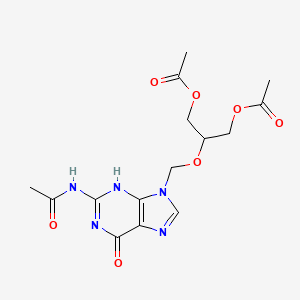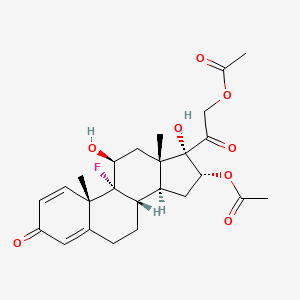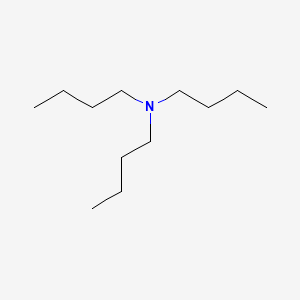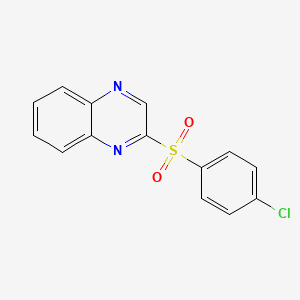
2-(4-Chlorophenyl)sulfonylquinoxaline
Overview
Description
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The C2 sulfonylation of quinoxalinones via a metal-free oxidative S–O cross-coupling strategy for synthesizing 2-sulfonyloxylated quinoxalines is established . This protocol is mild, facile, and environmentally friendly and exhibits good atomic economy and excellent functional group tolerance .Molecular Structure Analysis
The molecular structure of 2-(4-Chlorophenyl)sulfonylquinoxaline consists of 14 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom.Scientific Research Applications
Corrosion Inhibition
2,3-Diphenylbenzoquinoxaline, a related compound, has been synthesized and shown to possess excellent inhibiting properties for steel corrosion in sulphuric acid. It demonstrates how quinoxaline derivatives can serve as effective corrosion inhibitors, highlighting their potential utility in protecting metals against corrosive environments. The study underscores the compound's adsorption onto the steel surface, adhering to the Langmuir adsorption model with significant efficiency increase at higher concentrations (Obot & Obi-Egbedi, 2010).
Analytical Chemistry and Environmental Studies
The study on sulfaquinoxaline (SQX) byproducts formed in water upon solar light irradiation showcases the environmental persistence and transformation of such compounds. This research emphasizes the importance of understanding the fate of sulfonamide antibiotics in aquatic environments, leveraging advanced mass spectrometry techniques for the structural characterization of the transformation products (Fur et al., 2013).
Antineoplastic and Immunosuppressive Activity
Chloroquinoxaline sulfonamide (CQS), a compound structurally related to 2-(4-Chlorophenyl)sulfonylquinoxaline, has been identified as an active agent against a variety of human solid tumors. It has shown potential antineoplastic activity in preclinical studies and modest anticancer activity in clinical trials. This study highlights the pharmacokinetic properties of CQS, including its plasma protein binding, distribution, and clearance, providing a basis for further investigation into its therapeutic potential (Rigas et al., 1992).
Environmental Degradation and Treatment
The transformation of sulfaquinoxaline in water during chlorination and UV light treatments illustrates the reactivity of such compounds under common water treatment processes. The study provides insights into the kinetics of degradation and identifies the by-products formed, contributing to our understanding of the environmental fate of sulfonamide antibiotics (Nassar et al., 2018).
Future Directions
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups has been observed . This paves the way for further development in drug discovery in the wide spectrum of its biological importance .
properties
IUPAC Name |
2-(4-chlorophenyl)sulfonylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S/c15-10-5-7-11(8-6-10)20(18,19)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXDUUGOALZQRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)sulfonylquinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



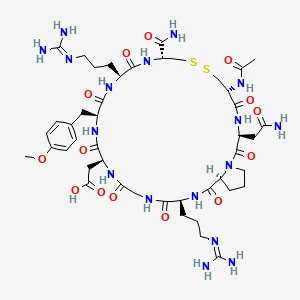
![7-(tert-Butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1682440.png)
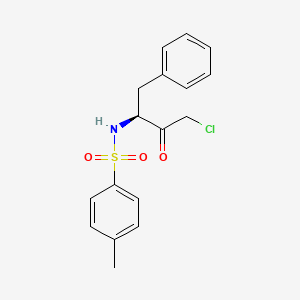
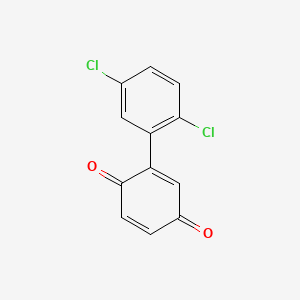
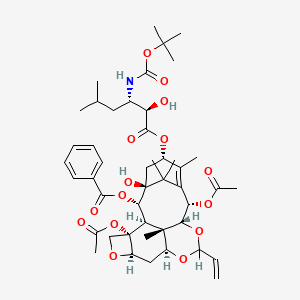
![3-(4-Chlorophenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1682447.png)
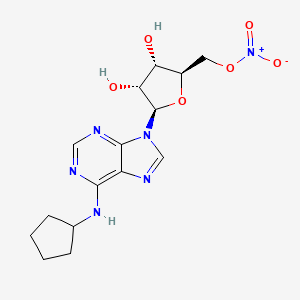
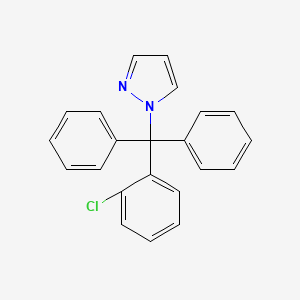
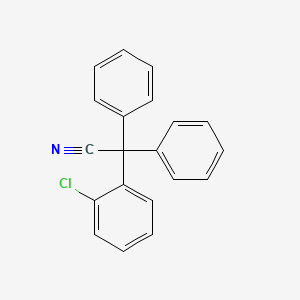
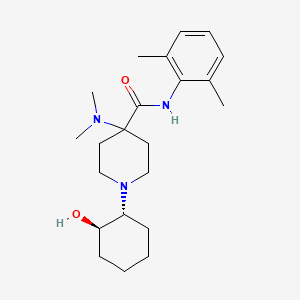
![N-[2-(4-Morpholinyl)ethyl]-N'-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea](/img/structure/B1682456.png)
